Metasilicato de sodio pentahidratado

Descripción general

Descripción

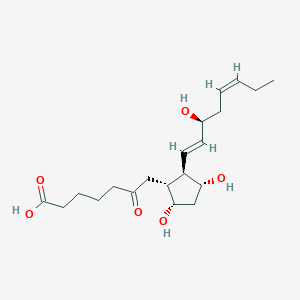

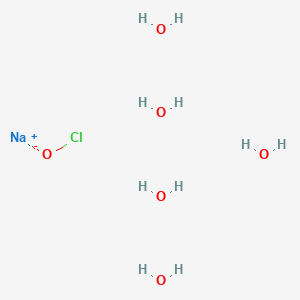

Sodium metasilicate pentahydrate is a chemical compound with the molecular formula Na2SiO3·5H2O. It is commonly known as sodium metasilicate pentahydrate. This compound appears as a colorless or white crystalline solid and is odorless. It is highly soluble in water and forms alkaline solutions. It is widely used in various industrial applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

Sodium metasilicate pentahydrate has numerous scientific research applications, including:

Chemistry: Used as a source of silica for the synthesis of silica-zirconia composites and zeolites.

Biology: Employed in the preparation of silica-based materials for biological studies.

Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.

Industry: Widely used in detergents, cleaners, adhesives, and as a fireproofing agent

Mecanismo De Acción

Target of Action

Sodium metasilicate pentahydrate (SM) is a synthetic, water-soluble salt that is primarily used in industrial applications . Its primary targets include various surfaces and materials, such as metals, non-metals, and textiles . It is also used in the oil and drilling industry as a mud viscosity regulator and a mud deflocculant .

Mode of Action

SM interacts with its targets through several mechanisms. It exhibits excellent pH-regulating capacity, efficient detergency, effective corrosion inhibition, and good dispersing properties . When SM comes into contact with acids, it reacts to produce silica gel . In the presence of water, it hydrolyzes and can react with some metals to release highly flammable gases or vapors, such as hydrogen .

Biochemical Pathways

It is known that sm can influence the flow curves of concentrated pulps, reducing the yield stress of the slurries, which would result in lower energy costs for transporting the pulps by pumping . This suggests that SM may affect the physical properties of certain materials, altering their behavior in a way that can be beneficial for specific industrial applications .

Pharmacokinetics

The aqueous solution is alkaline and it is easy to absorb moisture in the open air

Result of Action

The molecular and cellular effects of SM’s action depend on the specific context in which it is used. For example, in the textile industry, SM acts as a detergent, emulsifying and suspending agent . In the oil and drilling industry, it can adjust the compatibility between synthetic Fluid Loss Additives and Retarders applying in oil well cement . In an ecotoxicological study, SM was found to cause muted responses to mechanical stimuli and damage to the tentacles in both hydra species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SM. For example, SM hydrolyzes on exposure to water and heat . The presence of acids can trigger a reaction that produces silica gel . Furthermore, the concentration of SM can affect its adsorption on the surface of hematite, where increasing the concentration of metasilicate increases its adsorption on the surface . Therefore, the environment in which SM is used can greatly impact its effectiveness and stability.

Safety and Hazards

Direcciones Futuras

Sodium metasilicate pentahydrate is used as a starting material in the preparation of silicas and zeolites . It finds application in detergents and cleaners, pulp and paper production. It is also used in soil stabilization, sealing, adhesives and binders . It is used in titanium dioxide production, paints for masonry and glass, spray coatings for tunnel construction . In addition to this, it is used in fruit and vegetable washes and sanitizers for food-contact surfaces .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium metasilicate pentahydrate is typically synthesized by the high-temperature fusion of sodium carbonate (Na2CO3) and silicon dioxide (SiO2). The reaction is carried out at temperatures around 1088°C. The resulting product is then hydrated to form the pentahydrate form .

Industrial Production Methods

In industrial settings, the production of silicic acid (H2SiO3), disodium salt, pentahydrate involves the reaction of sodium silicate solutions with water. The solution is then cooled and crystallized to obtain the pentahydrate form. This method is efficient and widely used in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Sodium metasilicate pentahydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it hydrolyzes to form silicic acid and sodium hydroxide.

Condensation: It can undergo condensation reactions to form polymeric silicates.

Neutralization: It reacts with acids to form silicic acid and corresponding sodium salts.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid (HCl) to form silicic acid and sodium chloride (NaCl).

Water: Dissolves in water to form an alkaline solution.

Metal Oxides: Reacts with metal oxides to form protective films on metal surfaces.

Major Products Formed

Silicic Acid: Formed during hydrolysis and neutralization reactions.

Polymeric Silicates: Formed during condensation reactions.

Comparación Con Compuestos Similares

Similar Compounds

Silicic acid (H2SiO3), disodium salt, nonahydrate: Similar in composition but contains more water molecules.

Silicic acid, sodium salt: A broader category that includes various hydrated forms of sodium silicate.

Silicic acid, potassium salt: Similar in structure but uses potassium instead of sodium.

Uniqueness

Sodium metasilicate pentahydrate is unique due to its specific hydration level, which provides distinct physical and chemical properties. Its high solubility in water and ability to form highly alkaline solutions make it particularly valuable in industrial applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Silicic acid (H2SiO3), disodium salt, pentahydrate involves the reaction between sodium silicate and hydrochloric acid followed by precipitation with sodium carbonate and filtration.", "Starting Materials": [ "Sodium silicate", "Hydrochloric acid", "Sodium carbonate", "Water" ], "Reaction": [ "Mix 100 mL of sodium silicate with 100 mL of water in a beaker", "Add 50 mL of hydrochloric acid to the mixture and stir for 30 minutes", "Slowly add 50 g of sodium carbonate to the mixture while stirring", "Continue stirring for 1 hour", "Filter the mixture to obtain the precipitate", "Wash the precipitate with water", "Dry the precipitate in an oven at 100°C for 2 hours", "The resulting compound is Silicic acid (H2SiO3), disodium salt, pentahydrate" ] } | |

Número CAS |

10213-79-3 |

Fórmula molecular |

H4NaO4Si |

Peso molecular |

119.10 g/mol |

Nombre IUPAC |

disodium;dioxido(oxo)silane;pentahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

Clave InChI |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

SMILES canónico |

O.O[Si](=O)O.[Na] |

| 10213-79-3 | |

Descripción física |

DryPowder, WetSolid; PelletsLargeCrystals |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Números CAS relacionados |

1344-09-8 (Parent) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium metasilicate pentahydrate?

A1: The molecular formula of sodium metasilicate pentahydrate is Na2SiO3·5H2O. Its molecular weight is 212.14 g/mol.

Q2: How does the solubility of sodium metasilicate pentahydrate vary with temperature?

A2: The solubility of sodium metasilicate pentahydrate increases with temperature. This property is utilized in crystallization processes for its production. [, , ]

Q3: Can sodium metasilicate pentahydrate be used as a component in one-part geopolymer mixes?

A3: Yes, research has shown that sodium metasilicate pentahydrate can be combined with other solid alkali materials, such as sodium carbonate and calcium hydroxide, to activate aluminosilicate precursors like fly ash and slag in one-part geopolymer mortars. [, ]

Q4: Does the use of sodium metasilicate pentahydrate impact the setting time of geopolymer mortars?

A4: Yes, the inclusion of sodium metasilicate pentahydrate in geopolymer mixes can influence setting time. Studies suggest that its addition, particularly in combination with sodium carbonate, can lead to a reduction in setting time compared to mixes activated with traditional alkali solutions. [, ]

Q5: Does the source of sodium silicate influence the properties of fly ash-based alkali-activated materials (AAM)?

A5: Yes, studies indicate that using sodium silicate derived from sodium metasilicate pentahydrate as opposed to commercially produced sodium silicate solutions can significantly affect the properties of fly ash-based AAM. Notably, the use of sodium metasilicate pentahydrate resulted in lower compressive strength, which was attributed to the presence of chemically bound water in the sodium silicate solution. []

Q6: What are some industrial applications of sodium metasilicate pentahydrate?

A6: Sodium metasilicate pentahydrate is used in various industries. This includes its role as a key ingredient in laundry and dishwashing detergents, cleaning agents for various applications, and as a component in fireproofing mixtures. [, , , , , , ]

Q7: How is sodium metasilicate pentahydrate utilized in the production of zeolites?

A7: Dilute lye, a byproduct of synthetic zeolite production, can be processed to produce sodium metasilicate pentahydrate. This involves removing impurities, adjusting the SiO2 content, and then subjecting the solution to concentration, crystallization, separation, and drying. []

Q8: Can sodium metasilicate pentahydrate be used in polishing applications?

A8: Yes, sodium metasilicate pentahydrate has been investigated as a component in chemical-mechanical polishing slurries for materials like yttrium aluminum garnet (Y3Al5O12). Its inclusion, along with other abrasive particles, facilitates the removal of a softened surface layer during the polishing process. []

Q9: What role does sodium metasilicate pentahydrate play in flame retardant formulations?

A9: Research suggests that sodium metasilicate pentahydrate can function as a flame retardant in polyurethane adhesive formulations. Its efficacy is attributed to its ability to form a protective layer of sodium silicate on the material's surface when exposed to heat, thereby delaying ignition. []

Q10: Are there applications for sodium metasilicate pentahydrate in agriculture?

A10: Sodium metasilicate pentahydrate, in combination with other salts and preservatives, has been investigated for potential use as a desiccant for forage crops. Additionally, solutions of sodium silicate, reacted with soluble salts to form gelatinous precipitates, have shown promise in soil stabilization applications. []

Q11: Is sodium metasilicate pentahydrate considered safe for use in food-related applications?

A11: The pentahydrate form of sodium metasilicate is recognized as safe (GRAS) by the Food and Drug Administration (FDA) for specific applications. This includes its use in washing mixtures for fruits and vegetables, sanitizing solutions for food-contact surfaces, and as a component in boiler water treatment. []

Q12: Is there information available regarding the environmental fate and degradation of sodium metasilicate pentahydrate?

A12: Limited publicly available information exists on the specific environmental fate and degradation pathways of sodium metasilicate pentahydrate. Research on its ecotoxicological effects and potential mitigation strategies is limited within the provided research papers. Further investigation is needed to fully understand its environmental impact. []

Q13: How can dilute lye generated during zeolite production be managed effectively?

A13: Dilute lye, instead of being treated as waste, can be utilized as a raw material for producing sodium metasilicate pentahydrate. This approach not only eliminates a waste stream but also offers economic benefits by reducing production costs associated with conventional sodium metasilicate pentahydrate manufacturing. []

Q14: What analytical techniques are commonly employed to characterize sodium metasilicate pentahydrate?

A14: Characterization of sodium metasilicate pentahydrate and its related applications often involves techniques such as X-ray diffraction (XRD) to analyze its crystalline structure, Fourier transform infrared spectroscopy (FTIR) to identify functional groups, and scanning electron microscopy (SEM) to examine its morphology, particularly in the context of geopolymer formation. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)